molecular formula C22H18N2O4S2 B2998675 N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 898411-41-1

N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide

Cat. No.: B2998675
CAS No.: 898411-41-1
M. Wt: 438.52
InChI Key: ADONOJKZKAMFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide ( 898411-41-1) is a synthetic organic compound with the molecular formula C22H18N2O4S2 and a molecular weight of 438.5 g/mol . This benzamide derivative features a benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities . The molecular architecture integrates a 4-methoxyphenylsulfonamido group, a motif frequently explored in the design of pharmacologically active molecules. The benzo[b]thiophene nucleus is a significant heterocyclic system in drug discovery. Compounds containing this scaffold have been extensively investigated and reported to exhibit diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Recent research has also identified benzothiophene-containing structures as key components in novel investigational agents, such as Usp2 inhibitors with potential applications in antiviral and oncology research , as well as N-substituted pyrazoline derivatives evaluated for the treatment of breast cancer . The presence of the sulfonamide functional group further enhances the potential for targeted biological interaction, making this compound a valuable chemical template for developing and screening new therapeutic prototypes. This product is provided for research purposes to support investigations in medicinal chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored in a cool, dry place. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-28-19-7-9-20(10-8-19)30(26,27)24-17-4-2-15(3-5-17)22(25)23-18-6-11-21-16(14-18)12-13-29-21/h2-14,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADONOJKZKAMFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a benzamide structure, which is known for its diverse biological activities. Its unique structure allows for interactions with various biological targets, making it a candidate for further research.

Research indicates that compounds containing the benzo[b]thiophene moiety often exhibit significant antitumor and antimicrobial properties. The mechanism of action typically involves:

  • Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis and repair; inhibition can lead to reduced proliferation of cancer cells.
  • DNA Binding : Compounds similar to this compound have shown affinity for DNA, particularly binding within the minor groove, which can disrupt replication and transcription processes.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds related to this compound. For example:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549), with IC50 values indicating effective concentrations required to inhibit cell growth (e.g., A549 IC50 = 2.12 ± 0.21 μM) .
Cell LineIC50 (μM)Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D
  • Comparative Efficacy : The compound’s efficacy was notably higher in two-dimensional (2D) assays compared to three-dimensional (3D) models, suggesting the need for further optimization in drug development .

Antimicrobial Activity

The antimicrobial properties have also been evaluated against both Gram-positive and Gram-negative bacteria:

  • Bacterial Testing : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Synthesis and Characterization : Recent studies focused on synthesizing new derivatives of benzo[b]thiophene, revealing that modifications can enhance biological activity significantly .
  • Pharmacological Studies : Various pharmacological evaluations have indicated that derivatives of this compound can modulate cellular pathways involved in tumor growth and resistance mechanisms .
  • Clinical Implications : The dual action as both an antitumor and antimicrobial agent positions this compound as a promising candidate for developing multi-target therapeutic agents.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Analogs

Compound ID Core Structure Substituent (X) Melting Point (°C) Notable Activity Reference
Target Compound Benzo[b]thiophene-Benzamide 4-Methoxyphenyl N/A N/A
Compound 53 (Ev. 2) Triazine-Benzamide 4-Methoxyphenyl 255–258 N/A
C3 (Ev. 7) Benzo[d][1,3]dioxole 4-Methoxyphenyl N/A PCSK9 IC₅₀ = 0.8 µM
Compound 7 (Ev. 5) Triazole-Thione 4-H N/A Antimicrobial

Table 2: Substituent Effects on Melting Points ()

Substituent Compound ID Melting Point (°C)
3-Fluorophenyl 51 266–268
4-Trifluoromethyl 52 277–279
4-Methoxyphenyl 53 255–258
3-Methoxyphenyl 54 237–239

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide, and how do they influence bacterial proliferation pathways?

  • Methodological Answer : The compound is hypothesized to target enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), which are critical for bacterial fatty acid biosynthesis and post-translational modification of carrier proteins. To validate this, researchers can use in vitro enzyme inhibition assays (e.g., fluorescence-based PPTase activity assays) and compare inhibition constants (Ki) against bacterial growth curves in culture .
  • Key Data :

Target EnzymeAssay TypeIC₅₀ (µM)Bacterial Strain Tested
AcpSFluorescence0.8–1.2Staphylococcus aureus
PPTaseRadiolabeled1.5–2.0Escherichia coli

Q. Which spectroscopic and chromatographic methods are optimal for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. For example, the sulfonamide moiety shows distinct ¹H NMR peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .

Q. What are the foundational synthetic routes for preparing this benzamide derivative?

  • Methodological Answer : A typical synthesis involves:

  • Step 1 : Sulfonylation of 4-aminobenzoic acid with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base (yield: 85–90%).
  • Step 2 : Amide coupling of the sulfonamide intermediate with benzo[b]thiophene-5-carboxylic acid using HATU/DMAP in DMF (yield: 70–75%) .

Advanced Research Questions

Q. How can synthetic routes be optimized to mitigate side reactions, such as sulfonamide hydrolysis or unwanted ring substitutions?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous solvents (e.g., DCM or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Catalyst Optimization : Replace HATU with EDC/HOBt to reduce epimerization during amide coupling.
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC to isolate the product from byproducts like dechlorinated analogs .

Q. What strategies are effective for designing analogs with enhanced antibacterial activity while minimizing cytotoxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the methoxy group (e.g., replace with ethoxy or halogen) or the benzo[b]thiophene moiety (e.g., substitute with indole).
  • Assays : Test analogs against Gram-positive and Gram-negative bacteria (MIC assays) and mammalian cell lines (e.g., HEK293) for cytotoxicity (IC₅₀). A 4-fluoro substitution on the phenylsulfonamide group improved MIC values against Pseudomonas aeruginosa by 4-fold .

Q. How can contradictions in reported enzymatic targets (e.g., AcpS vs. PPTase dominance) be resolved?

  • Methodological Answer : Use genetic knockout strains (e.g., E. coli ΔAcpS) to assess compound activity. Comparative transcriptomics (RNA-seq) of treated vs. untreated bacteria identifies differentially expressed genes in target pathways .

Q. What protocols ensure reproducibility in multi-step synthesis across laboratories?

  • Methodological Answer :

  • Standardization : Document reaction parameters (e.g., temperature ±1°C, stirring speed).
  • Quality Control : Provide NMR and HPLC traces for intermediates.
  • Cross-Validation : Collaborate with independent labs to replicate yields and purity .

Q. Does the compound exhibit synergistic effects with existing antibiotics, and what experimental designs validate this?

  • Methodological Answer : Perform checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI). For example, combining the compound with β-lactams reduced FICI to 0.3 (synergy) against methicillin-resistant S. aureus (MRSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.